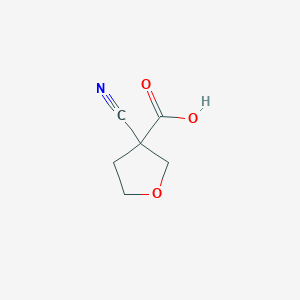
KB02-Cooh
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Il est principalement utilisé dans les études de chimioprotéomique et de ligandabilité pour les protéines traditionnellement médicamenteuses ainsi que pour les protéines difficiles à cibler . Ce composé est une version fonctionnalisée de KB02 et est utilisé dans la synthèse des PROTAC (chimères ciblant la protéolyse) tels que KB02-JQ1 et KB02-SLF .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L'acide KB02 est synthétisé par une série de réactions chimiques impliquant la fonctionnalisation du composé parent KB02. . Les conditions réactionnelles comprennent souvent l'utilisation de solvants organiques et de catalyseurs pour faciliter les transformations souhaitées.
Méthodes de production industrielle
La production industrielle de l'acide KB02 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Le composé est généralement produit dans des réacteurs discontinus et le produit final est purifié en utilisant des techniques telles que la cristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
L'acide KB02 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels existants.
Substitution : Le groupe chloroacétyle peut être substitué par d'autres nucléophiles pour créer des dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles tels que les amines et les thiols. Les réactions sont généralement effectuées sous des conditions de température et de pH contrôlées pour garantir la spécificité et le rendement .
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'acide KB02 avec des groupes fonctionnels modifiés. Ces dérivés sont souvent utilisés dans des études de chimioprotéomique et de développement de médicaments .
Applications de la recherche scientifique
L'acide KB02 a une large gamme d'applications dans la recherche scientifique :
Industrie : Le composé est utilisé dans la production de produits pharmaceutiques et d'autres produits chimiques.
Mécanisme d'action
L'acide KB02 exerce ses effets en réagissant avec les résidus de cystéine dans les protéines. Cette réaction forme une liaison covalente entre le composé et la protéine, permettant l'identification et la caractérisation des cibles protéiques. Le composé est également utilisé dans la synthèse de PROTAC, qui fonctionnent en recrutant des protéines cibles vers le système ubiquitine-protéasome pour dégradation .
Applications De Recherche Scientifique
KB02-COOH has a wide range of applications in scientific research:
Mécanisme D'action
KB02-COOH exerts its effects by reacting with cysteine residues in proteins. This reaction forms a covalent bond between the compound and the protein, allowing for the identification and characterization of protein targets. The compound is also used in the synthesis of PROTACs, which function by recruiting target proteins to the ubiquitin-proteasome system for degradation .
Comparaison Avec Des Composés Similaires
L'acide KB02 est unique en raison de ses propriétés réactives avec la cystéine et de son utilisation dans les études de chimioprotéomique. Les composés similaires comprennent :
KB02 : Le composé parent de l'acide KB02, utilisé dans des applications similaires.
KB02-SLF : Un dérivé utilisé dans la synthèse de PROTAC.
KB02-JQ1 : Un autre PROTAC synthétisé en utilisant l'acide KB02.
Ces composés partagent des structures chimiques et des applications similaires, mais diffèrent par leurs groupes fonctionnels et leur réactivité spécifiques.
Propriétés
IUPAC Name |
2-[[1-(2-chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4/c14-7-12(16)15-5-1-2-9-6-10(3-4-11(9)15)19-8-13(17)18/h3-4,6H,1-2,5,7-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIYQLVGARZWJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OCC(=O)O)N(C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine](/img/structure/B2507336.png)
![6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2507337.png)
![ethyl 4-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate](/img/structure/B2507338.png)

![2-Bromo-6-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2507340.png)
![4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine](/img/structure/B2507343.png)


![(2Z)-6-bromo-2-[(4-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2507347.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2507349.png)

![N-(3-methoxypropyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2507355.png)
![2-benzamido-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2507356.png)
![2-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-5-methoxybenzamide](/img/structure/B2507357.png)
